N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide is a complex organic compound that features a furan ring, a phenyl group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents like tetrahydrofuran (THF), and reagents such as sodium hydride (NaH) and tetrabutylammonium fluoride (TBAF) for desilylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid with a furan ring, known for its potent analgesic effects.
Furan-2-yl (phenyl)methanone derivatives: Studied for their protein tyrosine kinase inhibitory activity.
Benzofuran derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide is unique due to its combination of a furan ring, phenyl group, and naphthalene moiety, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-21(17-10-12-18(13-11-17)22-9-4-14-27-22)15-24-23(26)20-8-3-6-16-5-1-2-7-19(16)20/h1-14,21,25H,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGRCIBPRGGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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